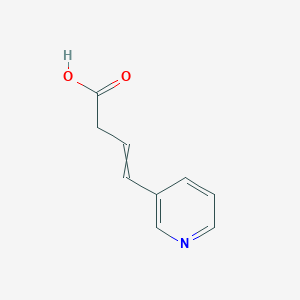
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate is a complex organic compound that features a bromine atom, a benzyloxycarbonyl-protected piperidine ring, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first protected with a benzyloxycarbonyl group to prevent unwanted reactions. The next step involves the introduction of the bromine atom and the ketone group through a series of reactions, including halogenation and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to precisely control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions produce alcohols.
Aplicaciones Científicas De Investigación
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate: shares similarities with other benzyloxycarbonyl-protected piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H20BrNO3 |
|---|---|
Peso molecular |
354.24 g/mol |
Nombre IUPAC |
benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-12(17)15(19)14-7-9-18(10-8-14)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Clave InChI |
ILOIIACCROCHMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Dimethylamino-ethyl)-methyl-amino]-3-trifluoromethyl-phenylamine](/img/structure/B8355967.png)









![4-Methyl-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8356050.png)


